Ethyl-1-13C-benzene
Overview
Description
Ethyl-1-13C-benzene is a labeled compound where the carbon-13 isotope is incorporated at the ethyl group of benzene. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of organic molecules. The incorporation of carbon-13, a stable isotope, enhances the sensitivity and resolution of NMR spectra, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-1-13C-benzene typically involves the alkylation of benzene with ethyl-1-13C-bromide or ethyl-1-13C-chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of isotopically labeled reagents and the use of optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Ethyl-1-13C-benzene undergoes various chemical reactions typical of benzene derivatives, including:
Oxidation: The ethyl group can be oxidized to form acetophenone or benzoic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitrobenzene, sulfonic acid derivatives, halobenzenes.
Scientific Research Applications
Ethyl-1-13C-benzene is widely used in scientific research due to its isotopic labeling, which provides enhanced NMR spectroscopic properties. Applications include:
Chemistry: Structural elucidation and reaction mechanism studies using 13C NMR spectroscopy.
Biology: Tracking metabolic pathways and studying enzyme mechanisms.
Medicine: Investigating drug interactions and metabolic profiling.
Industry: Quality control and process optimization in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism by which Ethyl-1-13C-benzene exerts its effects is through its enhanced NMR spectroscopic properties. The carbon-13 isotope provides a distinct NMR signal, allowing for detailed analysis of molecular structures and dynamics. The compound interacts with magnetic fields, and the resulting NMR spectra provide information on the chemical environment, molecular conformation, and dynamics.
Comparison with Similar Compounds
Ethylbenzene: Similar structure but without isotopic labeling.
Toluene: Methyl-substituted benzene, used in similar NMR studies.
Benzene: The parent compound, used as a reference in many studies.
Uniqueness: Ethyl-1-13C-benzene is unique due to its isotopic labeling, which provides enhanced NMR spectroscopic properties. This makes it particularly valuable in studies requiring high sensitivity and resolution, such as detailed structural analysis and dynamic studies of organic molecules.
Properties
IUPAC Name |
(113C)ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584334 | |
Record name | (1-~13~C)Ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-32-0 | |
Record name | (1-~13~C)Ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-1-13C-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.